molecular formula C10H13ClN2O B3014481 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1247444-39-8

3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No. B3014481
CAS RN: 1247444-39-8
M. Wt: 212.68
InChI Key: BDCPIVOPYXWGRB-UHFFFAOYSA-N
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Description

3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Varenicline, which is a medication used to treat nicotine addiction. However,

Scientific Research Applications

Lithiation Pathways and Mechanisms

  • Lithiation of Pyridine Derivatives : Research by Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides. This study provides insights into the mechanisms of C-3 lithiation, relevant to derivatives of pyridine like 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine (Gros, Choppin, & Fort, 2003).

Synthesis and Transformation of Pyridine Derivatives

  • Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) detailed the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, a process potentially applicable to the synthesis of similar compounds like this compound (Ghelfi et al., 2003).

Antibacterial Activity of Pyridine Derivatives

  • Antibacterial Properties : Bogdanowicz et al. (2013) explored the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which can offer insights into the antibacterial potential of similar structures like this compound (Bogdanowicz et al., 2013).

Chemical Synthesis Improvements

  • Improved Synthesis Techniques : Liang (2007) reported on the improved synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating advanced techniques in the synthesis of chlorinated pyridine derivatives, relevant for similar compounds (Liang, 2007).

Spectroscopic Characterization and Analysis

  • Spectroscopic Studies : Al‐Refai et al. (2016) conducted a comprehensive study on the synthesis, spectroscopic characterization, and X-ray structure analysis of pyridine derivatives. Their work provides a basis for understanding the structural and spectroscopic properties of related compounds (Al‐Refai et al., 2016).

Molecular Structure Analysis

  • Crystal and Molecular Structure Analysis : Research by Lakshminarayana et al. (2009) on the crystal and molecular structure analysis of chloropyridin methoxy derivatives contributes to the understanding of the structural aspects of similar compounds (Lakshminarayana et al., 2009).

Synthetic Approaches and Catalysis

  • Synthetic Access and Catalysis : Nückel and Burger (2001) reported on the synthesis of square-planar, terdentate pyridine-diimine Rh(I) and Ir(I) complexes. This research offers insights into synthetic approaches and catalytic applications of pyridine derivatives (Nückel & Burger, 2001).

Future Directions

The future directions in the research and development of pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

3-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCPIVOPYXWGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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